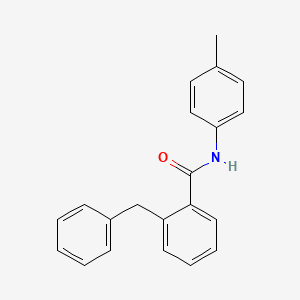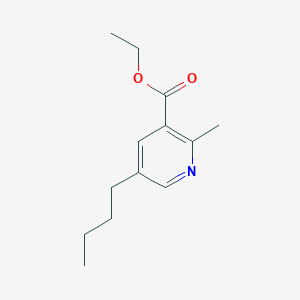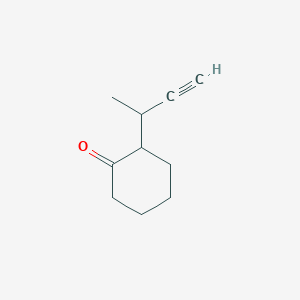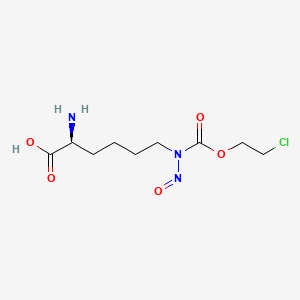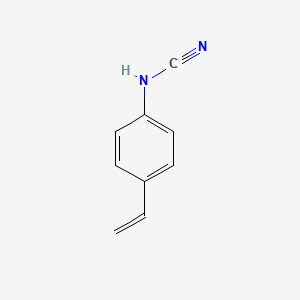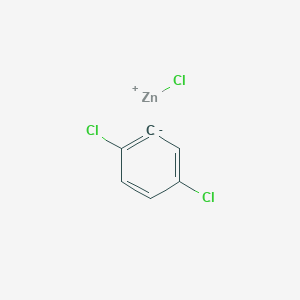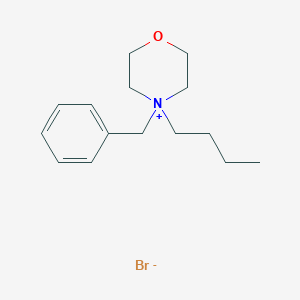![molecular formula C15H12N2O3 B14354485 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- CAS No. 90451-63-1](/img/structure/B14354485.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- typically involves the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Alkylation: The nitrated carbazole is then subjected to alkylation with an ethenyloxy methylating agent under basic conditions to introduce the ethenyloxy group at the 9-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Amino derivatives: from reduction reactions.
Substituted carbazoles: from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Medicine:
Anticancer Agents: Derivatives of carbazole have shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation.
Industry:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic and optical properties.
作用機序
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- involves its interaction with molecular targets through its nitro and ethenyloxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyloxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures.
類似化合物との比較
9H-Carbazole: The parent compound, lacking the nitro and ethenyloxy groups.
9-Methyl-9H-carbazole: A methylated derivative with different electronic properties.
9-Ethyl-9H-carbazole: An ethylated derivative with similar applications in organic electronics.
Uniqueness:
Enhanced Reactivity: The presence of both nitro and ethenyloxy groups increases the compound’s reactivity compared to its parent compound.
Versatile Applications: The unique combination of functional groups allows for diverse applications in various fields, from organic electronics to pharmaceuticals.
特性
CAS番号 |
90451-63-1 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
9-(ethenoxymethyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-10-16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h2-9H,1,10H2 |
InChIキー |
VHSIXGRTRUHBRT-UHFFFAOYSA-N |
正規SMILES |
C=COCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


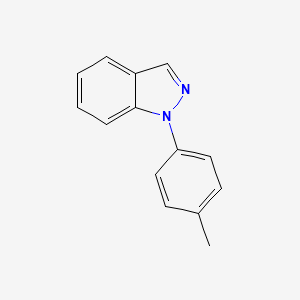
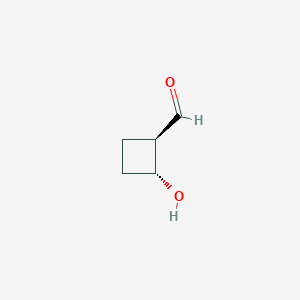
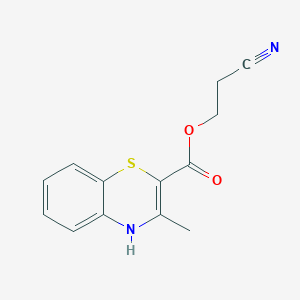
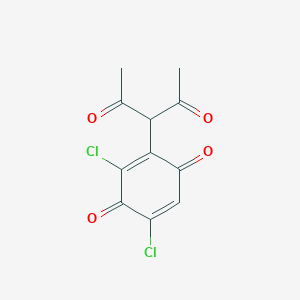
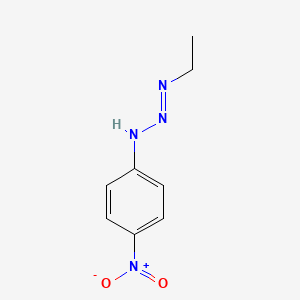
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
